molecular formula C26H28ClN5O3 B2980319 (E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide CAS No. 1031520-71-4

(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B2980319
CAS No.: 1031520-71-4
M. Wt: 493.99
InChI Key: HHCUQIQXGSFCFL-UHFFFAOYSA-N
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Description

(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a synthetic organic compound offered for research and development purposes. This molecule features a complex structure based on an imidazole core, substituted with chloro and dimethylamino groups, and linked to a dimethoxyphenyl-ethylamide chain via a cyano-substituted propenamide bridge. Its structural motifs, including the electron-rich dimethoxyphenyl system and the planar, conjugated propenamide, suggest potential for investigation in various biochemical pathways. Researchers may explore its activity as a modulator or inhibitor of specific enzymatic or receptor targets. The precise mechanism of action, pharmacokinetics, and pharmacological profile are substance-specific and must be determined through rigorous experimental investigation. This product is intended for laboratory research use only in controlled settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O3/c1-17-6-9-20(10-7-17)32-24(27)21(30-26(32)31(2)3)15-19(16-28)25(33)29-13-12-18-8-11-22(34-4)23(14-18)35-5/h6-11,14-15H,12-13H2,1-5H3,(H,29,33)/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCUQIQXGSFCFL-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2N(C)C)C=C(C#N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2N(C)C)/C=C(\C#N)/C(=O)NCCC3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN5O2C_{18}H_{19}ClN_{5}O_{2}, with a molecular weight of approximately 391.83 g/mol. The structure features an imidazole ring, a cyano group, and a dimethylamino moiety, which are critical for its biological activity.

The compound primarily acts as an inhibitor of specific kinases involved in cell signaling pathways. Research indicates that it may inhibit the MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway, commonly activated in various cancers. By inhibiting these kinases, the compound can potentially suppress tumor growth and induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that it effectively inhibited the proliferation of various cancer cell lines, including acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The half-maximal inhibitory concentration (IC50) values were reported to be approximately 0.3 µM and 1.2 µM , respectively .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values indicate moderate to good activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM for bacterial strains .

Case Studies

  • In Vitro Studies : A study conducted on MV4-11 cells showed that treatment with the compound led to significant downregulation of phospho-ERK1/2 levels, confirming its role as a MEK inhibitor .
  • Xenograft Models : In vivo studies using nude mouse xenograft models demonstrated dose-dependent growth inhibition of tumors derived from BRAF mutant lines when treated with the compound at doses as low as 10 mg/kg .

Data Summary

Biological ActivityCell Lines/StrainsIC50/MIC Values
AnticancerMV4-110.3 µM
MOLM131.2 µM
AntimicrobialS. aureus5.64–77.38 µM
E. coli8.33–23.15 µM

Comparison with Similar Compounds

Imidazole vs. Tetrazole Derivatives

The tetrazole-containing compound 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid () shares a heterocyclic core but replaces the imidazole with a tetrazole ring. Key differences:

  • Acidity : Tetrazoles (pKa ~4.9) are significantly more acidic than imidazoles (pKa ~14.5), affecting solubility and ionization under physiological conditions.
  • Synthetic yield : The tetrazole derivative was synthesized in 93% yield using a chlorotrityl-protection strategy, suggesting efficient methodology for heterocyclic systems .

Substituent Effects on Imidazole Derivatives

Compounds such as (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate () and (E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate highlight the role of bulky trityl groups.

Functional Group Variations

Ester vs. Amide Linkages

The ester-containing derivatives in exhibit lower hydrolytic stability compared to the target compound’s amide linkage. Amides resist enzymatic cleavage, enhancing bioavailability.

Cyano Group vs. Halogen/Diazenyl Substituents

The diazenyl- and fluorophenyl-substituted imidazole in contrasts with the target’s chloro and cyano groups:

  • Halogen interactions : Chloro substituents (target) vs. fluoro () differ in van der Waals radii and electronegativity, affecting target selectivity.

Protection Strategies

  • Chlorotrityl protection (): Achieved high yields (93%) for tetrazole intermediates, suggesting applicability to imidazole systems.

Yield and Scalability

  • The tetrazole derivative () achieved 93% yield, while the target compound’s complexity may require multi-step optimization.

Data Table: Comparative Analysis of Structural Analogues

Compound Name / Feature Core Heterocycle Key Substituents Functional Groups Yield ESI-MS (m/z) Reference
Target Compound Imidazole Cl, N(CH3)2, 4-MePh, CN, propenamide Cyano, amide N/A N/A N/A
1-[[1-[[N-(2-Chlorotrityl)]...]] Tetrazole ClTr, phenylmethyl Carboxylic acid 93% 576.19 (M+H+)
(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate Imidazole Trityl, acrylate Ester N/A 437 (M+1)+
Fluorophenyl-diazenyl imidazole Imidazole 4-FPh, diazenyl Amide, fluorophenyl N/A N/A

Research Implications

  • Synthetic challenges : Adapting ’s palladium-catalyzed coupling could streamline propenamide formation but may require optimization for sterically hindered intermediates.

Q & A

Q. What statistical models are suitable for optimizing reaction conditions?

  • Answer : Design of Experiments (DoE), such as Central Composite Design, optimizes variables (temperature, catalyst loading). highlights flow-chemistry optimization using DoE to maximize yield and minimize byproducts .

Q. How are conflicting crystallographic data resolved when multiple polymorphs exist?

  • Answer : Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. Rietveld refinement of powder data or single-crystal analysis determines dominant forms. uses elemental analysis and PXRD to confirm crystallinity .

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